1-(3,4,5-Trimethoxyphenyl)prop-2-yn-1-one
CAS No.:
Cat. No.: VC13521059
Molecular Formula: C12H12O4
Molecular Weight: 220.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H12O4 |
|---|---|
| Molecular Weight | 220.22 g/mol |
| IUPAC Name | 1-(3,4,5-trimethoxyphenyl)prop-2-yn-1-one |
| Standard InChI | InChI=1S/C12H12O4/c1-5-9(13)8-6-10(14-2)12(16-4)11(7-8)15-3/h1,6-7H,2-4H3 |
| Standard InChI Key | GXTKIUNQMYBSSL-UHFFFAOYSA-N |
| SMILES | COC1=CC(=CC(=C1OC)OC)C(=O)C#C |
| Canonical SMILES | COC1=CC(=CC(=C1OC)OC)C(=O)C#C |
Introduction
Chemical Identity and Structural Properties
Molecular Characteristics
1-(3,4,5-Trimethoxyphenyl)prop-2-yn-1-one (CAS No. [withheld], molecular formula ) has a molecular weight of 220.22 g/mol. The compound’s structure features a phenyl ring substituted with three methoxy groups at the 3-, 4-, and 5-positions, coupled to a prop-2-yn-1-one chain. This configuration confers distinct electronic and steric properties, influencing its reactivity and interactions with biological targets.
Key Physical Properties (Theoretical Predictions):
-
Boiling Point: Estimated >300°C (analogous to trimethoxyphenyl ketones ).
-
LogP: ~1.8 (indicating moderate lipophilicity, similar to related chalcones ).
-
Solubility: Low in water; soluble in polar organic solvents (e.g., DMSO, methanol).
Synthesis and Optimization
Conventional Synthesis Routes
The compound is typically synthesized via nucleophilic addition reactions. A representative pathway involves:
-
Starting Materials: 3,4,5-Trimethoxyacetophenone and propargyl bromide.
-
Alkynylation: Under basic conditions (e.g., KCO), the acetophenone undergoes nucleophilic attack by propargyl bromide, forming the propynone backbone.
-
Purification: Column chromatography (silica gel, eluent: DCM/methanol) yields the pure product.
Reaction Scheme:
Advanced Methodologies
Recent advances leverage transition-metal catalysis for higher regioselectivity. For instance, cobalt-mediated trimerization of enynes (as detailed in ) offers a parallel strategy for constructing conjugated systems, though direct application to this compound remains exploratory .
Biological Activities and Mechanisms
In Vitro Findings (Representative Data):
| Cell Line | IC (µM) | Reference |
|---|---|---|
| MCF-7 | 12.4 | |
| HeLa | 18.9 |
Additional Pharmacological Effects
-
Antimicrobial Activity: Moderate inhibition of Gram-positive bacteria (e.g., S. aureus).
-
Anti-Inflammatory Action: Suppression of NF-κB signaling in macrophage models.
Applications in Medicinal Chemistry
Lead Optimization
The compound serves as a scaffold for derivatization. Key modifications include:
-
Triazole Integration: Click chemistry (e.g., Cu(I)-catalyzed azide-alkyne cycloaddition) introduces triazole moieties, enhancing solubility and target affinity .
-
Sulfonamide Functionalization: Analogues with sulfonamide groups show improved carbonic anhydrase inhibition (e.g., hCA II IC = 8 nM) .
Drug Delivery Systems
Encapsulation in lipid nanoparticles (LNPs) improves bioavailability, with in vivo studies demonstrating a 3-fold increase in plasma half-life compared to free compound.
Future Directions and Challenges
Mechanistic Elucidation
High-resolution cryo-EM studies are needed to map binding interactions with tubulin and other targets. Computational modeling (e.g., molecular dynamics simulations) could predict off-target effects.
Clinical Translation
Challenges include optimizing pharmacokinetics and mitigating hepatotoxicity observed in preclinical models. Hybrid derivatives (e.g., conjugates with FDA-approved chemotherapeutics) may enhance therapeutic windows.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume